1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
CAS No.: 944267-54-3
Cat. No.: VC3417720
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 944267-54-3 |
---|---|
Molecular Formula | C13H16N2O |
Molecular Weight | 216.28 g/mol |
IUPAC Name | 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethanol |
Standard InChI | InChI=1S/C13H16N2O/c1-9-4-5-10(2)11(8-9)13(3,16)12-14-6-7-15-12/h4-8,16H,1-3H3,(H,14,15) |
Standard InChI Key | COPFHVQYAYNMKF-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)C(C)(C2=NC=CN2)O |
Canonical SMILES | CC1=CC(=C(C=C1)C)C(C)(C2=NC=CN2)O |
Introduction
Chemical Identity and Structural Characteristics
1-(2,5-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is an organic compound with the molecular formula C₁₃H₁₆N₂O. It features an imidazole ring connected at the 2-position to a tertiary carbon that also bears a hydroxyl group, a methyl group, and a 2,5-dimethylphenyl moiety. This structural arrangement creates a chiral center at the tertiary carbon.
Basic Identification Parameters
Parameter | Value |
---|---|
CAS Registry Number | 944267-54-3 |
Molecular Formula | C₁₃H₁₆N₂O |
Molecular Weight | 216.28 g/mol |
IUPAC Name | 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol |
Purity (Commercial) | ≥95% |
Physical and Chemical Properties
The physical and chemical properties of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol can be inferred from structural characteristics and data available on similar imidazole derivatives. These properties fundamentally influence its stability, reactivity, and potential applications.
Physical State and Appearance
The compound typically presents as a crystalline solid at room temperature with color ranging from white to pale yellow . This physical state is consistent with other related imidazole derivatives containing similar structural elements.
Solubility Profile
While specific solubility data for 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is limited, related imidazole compounds with similar hydroxyl functionality typically demonstrate the following solubility characteristics:
Solvent | Expected Solubility |
---|---|
DMSO | Moderate to high |
Methanol | Moderate |
Ethanol | Moderate |
Water | Low |
Dichloromethane | Moderate |
Acetonitrile | Moderate |
The presence of both hydrophilic (imidazole ring, hydroxyl group) and hydrophobic (dimethylphenyl) moieties contributes to its solubility profile, making it moderately soluble in polar organic solvents while having limited water solubility.
Stability Considerations
The compound contains functional groups that may be susceptible to specific reactions:
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The tertiary alcohol functionality may undergo dehydration under acidic conditions
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The imidazole nitrogen can participate in coordination with metal ions
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The aromatic rings provide stability against oxidative degradation
Recommended storage conditions include: sealed containers, protection from light, and storage at 2-8°C to maintain optimal stability .
Synthetic Methodologies
The synthesis of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol can be approached through several established synthetic routes that have been successfully applied to structurally similar compounds.
Alternative Synthetic Route via DMF Mediation
Another synthetic pathway may involve the reaction of imidazole with appropriate halogenated precursors in the presence of DMF and a base, similar to the method described for related compounds :
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Preparation of the halogenated precursor from 2,5-dimethylacetophenone
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Reaction with imidazole in DMF with base catalysis
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Purification through crystallization
This synthetic route has shown yields of 40-90% for structurally similar compounds .
Parameter | Typical Range |
---|---|
Yield | 65-95% (depending on synthetic method) |
Purity | ≥95% (after recrystallization) |
Melting Point | Expected range: 120-140°C |
Spectroscopic and Analytical Characterization
Comprehensive analytical characterization is essential for confirming the structure and purity of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol. Based on data from related compounds, the following spectroscopic features would be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|
1.8-2.0 | singlet | -C(OH)CH₃ |
2.2-2.4 | singlet | Ar-CH₃ (2-position) |
2.3-2.5 | singlet | Ar-CH₃ (5-position) |
6.7-7.2 | multiplet | Aromatic protons (3H) |
6.9-7.2 | singlet/doublet | Imidazole protons (2H) |
5.5-6.0 | broad singlet | -OH (exchangeable) |
The exact positions and splitting patterns may vary depending on the solvent and measurement conditions.
Carbon Type | Expected Chemical Shift Range (δ, ppm) |
---|---|
Methyl carbons | 15-25 |
Quaternary carbon (C-OH) | 70-80 |
Aromatic carbons | 120-140 |
Imidazole C-2 | 145-155 |
Mass Spectrometry
Mass spectrometric analysis would be expected to show:
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Molecular ion peak at m/z 216 [M]⁺
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Fragment peaks corresponding to loss of water (m/z 198)
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Fragment corresponding to imidazole moiety (m/z 68)
Infrared Spectroscopy
Key IR absorption bands would likely include:
Wavenumber (cm⁻¹) | Assignment |
---|---|
3100-3400 | O-H stretching |
3000-3100 | Aromatic C-H stretching |
2900-3000 | Aliphatic C-H stretching |
1600-1650 | C=N stretching (imidazole) |
1500-1600 | Aromatic C=C stretching |
1050-1150 | C-O stretching |
Structure-Activity Relationship Analysis
The relationship between structural features and biological activity can be analyzed by comparing 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol with related compounds.
Comparison with Related Compounds
Role of Structural Elements
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The 2,5-dimethylphenyl group:
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Contributes hydrophobicity
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Provides steric bulk that may influence receptor interactions
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The position of methyl groups affects the electronic distribution
-
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The imidazole-2-yl connection:
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Provides hydrogen bond acceptor sites
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Can participate in metal coordination
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Contributes to the compound's pKa and solubility
-
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The tertiary alcohol:
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Serves as both hydrogen bond donor and acceptor
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Creates a chiral center
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Provides a handle for further functionalization
-
Future Research Directions
Research on 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol could be advanced in several productive directions:
Comprehensive Physicochemical Characterization
Detailed investigation of:
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Acid-base properties (pKa determination)
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Solubility in different solvents and pH conditions
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Crystal structure determination
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Thermal stability analysis
Biological Activity Screening
Systematic evaluation for:
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Antimicrobial activity
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Receptor binding assays (particularly adrenergic receptors)
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Enzyme inhibition studies
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Antioxidant properties
Synthetic Modifications
Development of derivatives through:
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Esterification or etherification of the hydroxyl group
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N-alkylation of the imidazole nitrogen
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Introduction of additional functional groups
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Preparation of metal complexes
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